molecular formula C12H17NO2 B13412381 2-Methylphenyl Diethylcarbamate

2-Methylphenyl Diethylcarbamate

Cat. No.: B13412381
M. Wt: 207.27 g/mol
InChI Key: DVFCHLHLTCEVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylphenyl Diethylcarbamate is an organic compound with the molecular formula C12H17NO2. It is an intermediate in the synthesis of o-Cresol, which is used as a disinfectant and antiseptic in surgery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl Diethylcarbamate typically involves the reaction of 2-methylphenol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylphenyl Diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted carbamates.

Scientific Research Applications

2-Methylphenyl Diethylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein binding.

    Industry: It is used in the production of disinfectants and antiseptics

Mechanism of Action

The mechanism of action of 2-Methylphenyl Diethylcarbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methylphenyl Methylcarbamate
  • 2-Methylphenyl Ethylcarbamate
  • 2-Methylphenyl Propylcarbamate

Comparison: 2-Methylphenyl Diethylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specific applications in chemistry, biology, and industry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2-methylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3

InChI Key

DVFCHLHLTCEVNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.